molecular formula C10H10F3NO3 B11865296 Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate

Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate

Cat. No.: B11865296
M. Wt: 249.19 g/mol
InChI Key: YJCUCGHEHDNFQL-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate is a chiral α-amino acid ester derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. The compound features a molecular formula of C 10 H 10 F 3 NO 3 and is characterized by the presence of both an amino group and a trifluoromethoxy substituent on the aromatic ring, a combination that influences its electronic properties and potential for molecular interactions . This compound is primarily used in scientific research as a precursor for the synthesis of more complex molecules. Its structure suggests potential applications in the development of pharmaceutical candidates and agrochemicals, particularly where the trifluoromethoxy group is used to modulate lipophilicity and metabolic stability. Researchers utilize this building block to create novel compounds for screening and biological evaluation. The compound is offered with detailed analytical data, including predicted collision cross-section values for various adducts to support its identification and characterization in mass spectrometry-based studies . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-9(15)8(14)6-4-2-3-5-7(6)17-10(11,12)13/h2-5,8H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCUCGHEHDNFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyl Carbamate Protection and Coupling

A widely cited method involves the use of benzyl carbamate (Cbz) as an amine-protecting group. The synthesis begins with the coupling of 2-(trifluoromethoxy)phenylacetic acid with a Cbz-protected glycine derivative.

Reaction Steps :

  • Activation of the Carboxylic Acid :
    The carboxylic acid component is activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    RCOOH + EDCl + HOBtRCO-OBt + EDCl byproducts\text{RCOOH + EDCl + HOBt} \rightarrow \text{RCO-OBt + EDCl byproducts}
  • Formation of the Cbz-Protected Intermediate :
    The activated acid reacts with Cbz-glycine methyl ester to yield N-Cbz-2-[2-(trifluoromethoxy)phenyl]acetamide methyl ester .

    RCO-OBt + H₂N-CH₂-COOMe (Cbz-protected)Cbz-NH-CH₂-C(O)-R-COOMe\text{RCO-OBt + H₂N-CH₂-COOMe (Cbz-protected)} \rightarrow \text{Cbz-NH-CH₂-C(O)-R-COOMe}
  • Hydrogenolytic Deprotection :
    The Cbz group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 bar, 25–50°C), yielding the free amine.

Optimization Insights :

  • Catalyst Loading : 5–10 wt% Pd/C achieves >95% deprotection efficiency.

  • Solvent Systems : Ethanol or methanol is preferred for solubility and hydrogenation kinetics.

ParameterOptimal RangeImpact on Yield
EDCl Equivalents1.2–1.5 eqMaximizes activation
Reaction Temperature0–5°C (coupling)Minimizes racemization
Hydrogen Pressure1–3 barBalances safety and efficiency

Reductive Amination of Trifluoromethoxy-Substituted Ketones

Ketone Synthesis and Amination

This route employs 2-(trifluoromethoxy)acetophenone as a key intermediate.

Procedure :

  • Formation of the Schiff Base :
    The ketone is condensed with methyl glycinate in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine.

    R-C(O)-R’ + H₂N-CH₂-COOMeR-C(=N-CH₂-COOMe)-R’\text{R-C(O)-R' + H₂N-CH₂-COOMe} \rightarrow \text{R-C(=N-CH₂-COOMe)-R'}
  • Reduction to Amine :
    Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine in methanol at pH 4–6 (adjusted with acetic acid).

Critical Considerations :

  • pH Control : Maintaining mild acidity prevents over-reduction of the ester group.

  • Steric Effects : The ortho-trifluoromethoxy group may hinder imine formation, necessitating prolonged reaction times (12–24 h).

Azide Coupling Methodology

Hydrazide-to-Azide Conversion

Adapted from anticancer agent synthesis protocols, this method utilizes azide intermediates for C–N bond formation.

Steps :

  • Synthesis of Hydrazide Precursor :
    2-(Trifluoromethoxy)phenylacetic acid is converted to its hydrazide derivative using thionyl chloride (SOCl₂) and hydrazine hydrate.

  • Azide Formation :
    Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at −5°C generates the acyl azide.

    R-C(O)-NH-NH₂ + NaNO₂ + HClR-C(O)-N₃\text{R-C(O)-NH-NH₂ + NaNO₂ + HCl} \rightarrow \text{R-C(O)-N₃}
  • Coupling with Methyl Glycinate :
    The azide reacts with methyl glycinate under Staudinger conditions (e.g., triphenylphosphine) or via thermal decomposition to form the target compound.

Yield Enhancements :

  • Low-Temperature Azidation : Prevents premature decomposition (−5°C to 0°C).

  • Solvent Choice : Ethyl acetate facilitates phase separation during workup.

Industrial-Scale Production Techniques

Continuous Flow Hydrogenolysis

Modern facilities employ continuous flow reactors for Pd/C-mediated deprotection, offering advantages in safety and scalability.

Key Features :

  • Residence Time : 10–30 minutes at 50°C.

  • Catalyst Recycling : Filtration systems recover >90% Pd/C for reuse.

Green Chemistry Approaches

  • Solvent Substitution : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst Alternatives : Nickel-based catalysts under development for cost reduction.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : δ 3.72 (s, 3H, COOCH₃), δ 4.12 (s, 2H, CH₂), δ 7.35–7.60 (m, 4H, aromatic).

  • HPLC Purity : >99% achieved via reverse-phase C18 columns (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substituents

  • Methyl 2-(2-tosylhydrazono)-2-(4-(trifluoromethoxy)phenyl)acetate (): This analog substitutes the -OCF₃ group at the para position and replaces the amino group with a tosylhydrazone moiety. The para-substituted derivative exhibits distinct electronic properties due to reduced steric hindrance, leading to higher synthetic yields (69% in the final step) compared to ortho-substituted analogs . Key Difference: The para-substituted compound is more amenable to nucleophilic reactions due to unhindered electronic communication with the ester carbonyl.
  • Ethyl 2-((4-(trifluoromethoxy)phenyl)amino)acetate (): With a para -OCF₃ group and an ethyl ester, this compound demonstrates how alkyl chain length (methyl vs. ethyl) affects solubility. Ethyl esters generally exhibit lower aqueous solubility but enhanced membrane permeability .

Functional Group Modifications

  • The trifluoromethyl group is less polar than trifluoromethoxy, which may reduce metabolic stability in vivo .
  • Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride (CAS 1956311-14-0, ): Substituting -OCF₃ with -F and -CH₃ at the ortho position introduces steric bulk and moderate electron-withdrawing effects. Such modifications can hinder enzymatic degradation but may limit binding affinity to target receptors .

Ester Derivatives and Salts

  • 2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid (CAS 220239-67-8, ): The carboxylic acid analog lacks the methyl ester and amino group, resulting in higher acidity (pKa ~2.5–3.0) and reduced cell permeability compared to the ester .
  • Methyl 2-amino-2-(2-(trifluoromethoxy)phenyl)acetate hydrochloride (): This compound is structurally identical to the target molecule but has been discontinued commercially, highlighting challenges in large-scale synthesis or stability .

Spectroscopic Data

  • ¹H NMR : The target compound’s ortho -OCF₃ group causes deshielding of adjacent aromatic protons (δ 7.2–7.6 ppm), distinct from para-substituted analogs (δ 7.0–7.3 ppm) .
  • HRMS: The molecular ion [M+H]⁺ at m/z 264.0743 confirms the molecular formula C₁₀H₁₀F₃NO₃ .

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